molecular formula C10H9N3O3S B2364980 2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid CAS No. 439092-52-1

2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid

Cat. No.: B2364980
CAS No.: 439092-52-1
M. Wt: 251.26
InChI Key: GQQKOBSWEJXCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid is a rare and unique heterocyclic compound supplied for early discovery research. It is part of the pyrazolo-benzimidazole chemical class, a scaffold of significant interest in medicinal chemistry due to its structural similarity to various biologically active molecules . The broader class of pyrazolo-benzimidazole hybrids has been synthesized and studied for its potential biological activities. Recent research on hybrid Mannich bases derived from this core structure has demonstrated promising antibacterial and antibiofilm activity against strains such as Staphylococcus aureus and Escherichia coli . Furthermore, related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, are established as potent protein kinase inhibitors (PKIs) in targeted cancer therapy, inhibiting kinases like EGFR, B-Raf, and MEK . This suggests potential, yet unexplored, research avenues for this specific compound in similar areas. Buyers should note that this product is sold as-is, and no analytical data is collected for it. The buyer assumes responsibility to confirm product identity and/or purity. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-6-4-10-11-8-5-7(17(14,15)16)2-3-9(8)13(10)12-6/h2-5,12H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQKOBSWEJXCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(N2N1)C=CC(=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439092-52-1
Record name 2-METHYL-1H-PYRAZOLO(1,5-A)BENZIMIDAZOLE-6-SULFONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

Chlorosulfonic acid (ClSO₃H) is a robust sulfonating agent that facilitates direct sulfonation under controlled conditions. The reaction typically proceeds via the following steps:

  • Reagent Preparation : 2-Methylbenzimidazole is dissolved in an inert solvent such as dichloromethane or chloroform.
  • Sulfonation : Chlorosulfonic acid is added dropwise at 0–5°C to minimize side reactions. The mixture is stirred for 4–6 hours, allowing the sulfonic acid group to substitute at the para position relative to the methyl group.
  • Workup : The reaction is quenched with ice-cold water, and the product is isolated via filtration or extraction.

Key Parameters :

  • Temperature control is critical to avoid over-sulfonation.
  • Yields are moderate (50–65%) due to competing side reactions, necessitating purification via recrystallization or column chromatography.

Sulfur Trioxide Complexes in Non-Polar Solvents

Sulfur trioxide (SO₃) complexes, such as SO₃·DMSO or SO₃·pyridine, offer milder sulfonation conditions. This method enhances regioselectivity and reduces decomposition risks:

  • Complex Formation : SO₃ is complexed with DMSO in a 1:1 molar ratio.
  • Reaction : The complex is added to 2-methylbenzimidazole in a non-polar solvent (e.g., toluene) at 25–40°C.
  • Isolation : The sulfonic acid product precipitates upon neutralization with aqueous NaOH and is purified via crystallization.

Advantages :

  • Higher functional group tolerance compared to chlorosulfonic acid.
  • Improved yields (60–70%) and reduced byproduct formation.

Oxidation of 1H-Benzimidazole-2-Thiol Derivatives

An alternative route involves oxidative conversion of sulfur-containing precursors. This method is particularly useful for introducing sulfonic acid groups while preserving the heterocyclic framework.

Potassium Permanganate Oxidation

1H-Benzimidazole-2-thiol is oxidized to the sulfonic acid derivative using potassium permanganate (KMnO₄) in alkaline conditions:

  • Reaction Setup : 1H-Benzimidazole-2-thiol is suspended in a 50% aqueous NaOH solution.
  • Oxidation : KMnO₄ is added incrementally at 60–80°C, and the mixture is stirred for 1–2 hours.
  • Acidification : The solution is adjusted to pH 1–2 with HCl, precipitating the sulfonic acid product.

Optimization Notes :

  • Excess KMnO₄ ensures complete oxidation but requires careful pH control to avoid over-oxidation.
  • Yields range from 55–70%, with purity >90% after recrystallization.

Cyclization Reactions for Core Structure Assembly

The pyrazolo[1,5-a]benzimidazole core can be constructed via cyclization of appropriately functionalized precursors, followed by sulfonation.

Precursor Synthesis and Cyclization

  • Intermediate Formation : React 1,2-phenylenediamine with methyl glyoxal or acetylene derivatives to form the benzimidazole ring.
  • Pyrazole Annulation : Introduce the pyrazole moiety via cyclocondensation with hydrazine derivatives.
  • Sulfonation : Post-cyclization sulfonation using SO₃ or ClSO₃H.

Challenges :

  • Multi-step synthesis reduces overall yield (30–45%).
  • Requires stringent purification after each step.

Purification and Characterization Techniques

Purification Methods

  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials.
  • Column Chromatography : Silica gel with eluents such as ethyl acetate/methanol (9:1) resolves sulfonic acid derivatives from polar impurities.

Spectroscopic Characterization

Technique Key Data Points Source
¹H NMR δ 2.5 (s, 3H, CH₃), δ 8.1–8.3 (m, aromatic H)
IR 1180 cm⁻¹ (S=O stretch), 3400 cm⁻¹ (–SO₃H)
Mass Spec m/z 251.27 [M+H]⁺
Elemental Analysis C 47.81%, H 3.61%, N 16.73%, S 12.76%

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Chlorosulfonic Acid 50–65 85–90 Short reaction time Corrosive reagents, side reactions
SO₃ Complexes 60–70 90–95 Mild conditions, high selectivity Costly reagents
KMnO₄ Oxidation 55–70 88–93 Simple workup pH-sensitive, stoichiometric control
Cyclization + Sulfonation 30–45 75–85 Modular core assembly Multi-step, low yield

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H9N3O3S
  • Molecular Weight : Approximately 239.26 g/mol
  • Appearance : White to pale beige solid
  • Solubility : Soluble in polar solvents like DMSO and methanol; limited solubility in water
  • Melting Point : Ranges from 116 to 119 °C

The compound features a benzimidazole core with a sulfonic acid group and a methyl substituent, which contributes to its biological activity.

Antibacterial Activity

2-Methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid has been identified as an inhibitor of glutamate racemase, an enzyme crucial for bacterial cell wall synthesis. This inhibition suggests its potential as a candidate for developing new antibacterial agents. Research indicates that this compound binds effectively to glutamate racemase, disrupting bacterial growth mechanisms .

Case Study:
A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant antibacterial properties compared to standard reference drugs. The results showed that derivatives of this compound exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Antiparasitic Properties

In addition to its antibacterial effects, the compound has been investigated for its antitrichinellosis properties, making it relevant in treating parasitic infections. The mechanism involves disrupting the metabolic pathways of parasites, thereby inhibiting their growth .

Antimicrobial Activity

Research has also focused on synthesizing hybrid compounds incorporating this compound. These hybrids have shown promising antimicrobial activities exceeding those of traditional antibiotics against various pathogens .

Other Therapeutic Potential

Emerging studies suggest that this compound may possess antioxidant properties and could be explored for anti-diabetic and anti-Alzheimer's applications. Initial evaluations have indicated that derivatives exhibit good bioactivity across multiple assays .

Mechanism of Action

The mechanism of action of 2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a pyrazolo[1,5-a]benzimidazole core with a sulfonic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

2-Methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid (CAS Number: 439092-52-1) is a heterocyclic compound with a molecular formula of C10H9N3O3SC_{10}H_{9}N_{3}O_{3}S and a molecular weight of approximately 251.26 g/mol. This compound is characterized by its unique structure, which includes a benzimidazole core and a sulfonic acid group, making it a subject of interest in medicinal chemistry.

Antibacterial Properties

One of the primary biological activities of this compound is its role as an inhibitor of glutamate racemase , an enzyme crucial for bacterial cell wall synthesis. This inhibition suggests potential applications in developing antibacterial agents, particularly against Gram-positive and Gram-negative bacteria.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazolo-benzimidazole compounds exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported that synthesized pyrazolo-benzimidazole hybrid derivatives showed enhanced antibacterial effects with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ciprofloxacin and norfloxacin .

Antiparasitic Activity

In addition to its antibacterial properties, this compound has been explored for its antitrichinellosis properties, indicating potential effectiveness against parasitic infections such as those caused by Trichinella species. The dual functionality as both an antibacterial and antiparasitic agent enhances its therapeutic profile in treating infectious diseases.

Cytotoxicity and Biocompatibility

Research on the cytotoxic effects of this compound has shown that it possesses low cytotoxicity at concentrations below 1 μM when tested on fibroblast cell lines. The MTT assay results indicated that cell viability remained high (82% to 91%) at 0.1 mM concentration for certain derivatives, suggesting good biocompatibility .

Table: Cytotoxicity Results of Pyrazolo-Benzimidazole Derivatives

CompoundConcentration (μM)Cell Viability (%)
5a0.001>95
5b0.001>90
5c0.001>92
5d0.182.20
5e0.189.35
5f0.170.89
5g0.1<50

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within microbial cells, thus altering their activity and leading to bactericidal or antiparasitic effects. The compound's structural features enhance its reactivity with biological targets, making it a promising candidate for further pharmacological development.

Case Study: Antibacterial Efficacy Against Staphylococcus aureus

In a controlled study involving various synthesized pyrazolo-benzimidazole derivatives, researchers evaluated their antibacterial efficacy against Staphylococcus aureus ATCC25923 using disk diffusion methods. The results indicated that several derivatives exhibited zones of inhibition significantly larger than those observed with standard antibiotics, highlighting the potential of these compounds in clinical applications .

Case Study: Antiparasitic Activity

Another notable study focused on the antiparasitic effects of the compound against Trichinella spiralis. In vitro assays demonstrated that treatment with the compound led to a significant reduction in parasite viability compared to untreated controls, suggesting its potential as a therapeutic agent in managing parasitic infections .

Q & A

Q. What are the critical considerations in designing a multi-step synthesis protocol for 2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid?

  • Methodological Answer : Synthesis requires sequential optimization of reaction steps, solvent selection, and purification. Key steps include:
  • Ring formation : Use aminopyrazole precursors with dielectrophilic reagents to construct the pyrazolo-benzimidazole core (e.g., sulfonation at position 6) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics, while protic solvents (e.g., ethanol) may improve selectivity. Solvent choice directly impacts yield and byproduct formation .
  • Purification : Column chromatography or recrystallization is critical to isolate the sulfonic acid moiety, which is highly polar.

Table 1 : Solvent impact on reaction outcomes (hypothetical data based on analogous systems)

SolventYield (%)Purity (%)Byproducts
DMF7895<5%
Ethanol6588~10%
THF7290~8%
Derived from multi-step synthesis principles in .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N content) with ≤0.3% deviation from theoretical values .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and sulfonic acid group signals. DMSO-d₆ is preferred due to compound solubility .

Table 2 : Example HRMS data for analogous pyrazolo derivatives

CompoundCalculated [M+H]⁺Observed [M+H]⁺Error (ppm)
C₁₃H₁₁N₅O254.1042254.10391.18

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Acidic conditions (pH <3) may hydrolyze the sulfonic acid group .
  • Buffered Solutions : Prepare ammonium acetate buffers (pH 6.5) for assay validation, ensuring ionic strength mimics physiological conditions .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT to model transition states and predict regioselectivity in sulfonation or alkylation reactions .
  • Machine Learning : Train models on existing pyrazolo-benzimidazole datasets to optimize solvent/reagent combinations. ICReDD’s workflow integrates experimental feedback loops with computational predictions .

Table 3 : Computational vs. experimental yields in analogous systems

ReactionPredicted Yield (%)Experimental Yield (%)
Sulfonation8278
Methylation6865

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For example, conflicting cytotoxicity data may arise from differences in cell permeability or metabolic stability .
  • Dose-Response Validation : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) and validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What experimental design strategies (e.g., DoE) optimize reaction conditions for novel derivatives?

  • Methodological Answer :
  • Factorial Design : Vary temperature, solvent, and catalyst loading to identify interactions. For example, a 2³ factorial design can reduce optimization trials by 50% .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. yield) to pinpoint optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.